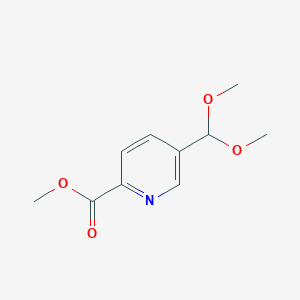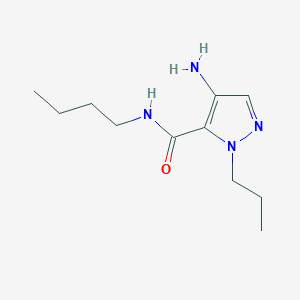![molecular formula C17H22BrNO3 B2539501 Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate CAS No. 1260839-85-7](/img/structure/B2539501.png)
Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate is not fully understood. However, studies have shown that the compound interacts with various biological targets such as enzymes and receptors, leading to its observed biological activities. For example, the compound has been found to inhibit the activity of certain enzymes involved in tumor growth, leading to its potential use as an antitumor agent.
Biochemical and Physiological Effects:
Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related conditions. Additionally, the compound has been found to induce cell death in certain cancer cell lines, suggesting its potential use as an antitumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate has several advantages for lab experiments. The compound is easy to synthesize using various methods, and its purity can be easily determined using standard analytical techniques. Additionally, the compound exhibits various biological activities, making it a potential candidate for further studies. However, the limitations of the compound include its potential toxicity and limited solubility in certain solvents, which may affect its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate. One potential direction is the development of new derivatives with improved biological activities. Additionally, the compound could be studied for its potential use as a drug delivery system for the targeted delivery of other molecules. Further studies could also explore the potential use of the compound in the treatment of various diseases such as cancer, inflammation, and pain-related conditions.
Synthesemethoden
Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction of 4-bromobenzylamine with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of a base such as sodium hydride. The reaction yields tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate as the final product. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains similar.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and analgesic effects. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with other molecules. Additionally, the compound has been explored for its potential as a building block for the synthesis of other piperidine derivatives with improved biological activities.
Eigenschaften
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-17(2,3)22-16(21)19-9-8-15(20)13(11-19)10-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLNAPMQLSYHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91755293 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)

![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)



![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539430.png)



![4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2539435.png)
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)

